![molecular formula C14H8S4 B1339573 2,5-二(噻吩-2-基)噻吩[3,2-b]噻吩 CAS No. 21210-90-2](/img/structure/B1339573.png)
2,5-二(噻吩-2-基)噻吩[3,2-b]噻吩
描述
2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene (DTT) is a conductive material that acts as a donor building block for synthesizing a variety of optoelectronic materials . It can be used as an active layer with high charge mobility and environmental stability for the development of organic electronic devices .
Synthesis Analysis
DTT can be synthesized through various methods. For instance, it can be synthesized through Stille and Suzuki coupling reactions . Another method involves the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Molecular Structure Analysis
DTT is a conjugated polymer with high crystallinity and excellent thermal stability . It can exhibit two distinct semi-crystalline thin film morphologies: the so-called terrace-phase, which features high charge carrier mobility, and the ribbon-phase with much poorer properties .Chemical Reactions Analysis
DTT is used in the synthesis of new conjugated polymers, such as PDTTTPD, which comprises 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene and thieno[3,4-c]pyrrole-4,6-dione units . It’s also used in the synthesis of thieno[3,2-b]thiophene-fused BODIPY derivatives .Physical And Chemical Properties Analysis
DTT has a density of 1.4±0.1 g/cm³, a boiling point of 486.0±40.0 °C at 760 mmHg, and a flash point of 187.5±13.5 °C . It has a molar refractivity of 86.8±0.3 cm³ and a molar volume of 212.0±3.0 cm³ .科学研究应用
Organic Semiconductors
- Summary of Application : Thiophene derivatives, including “2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene”, play a prominent role in the advancement of organic semiconductors .
- Methods of Application : The specific methods of application in this field can vary widely, but often involve the synthesis of thiophene derivatives and their incorporation into semiconductor structures .
- Results or Outcomes : The use of thiophene derivatives in organic semiconductors has been shown to enhance their performance, although specific results can depend on the exact nature of the semiconductor and the thiophene derivative used .
Organic Field-Effect Transistors (OFETs)
- Summary of Application : Thiophene derivatives are used in the fabrication of OFETs .
- Methods of Application : The thiophene derivatives are typically incorporated into the semiconductor layer of the OFET, which can influence the charge transport properties of the device .
- Results or Outcomes : The incorporation of thiophene derivatives into OFETs can enhance their performance, although the specific outcomes can vary depending on the exact design of the transistor .
Organic Light-Emitting Diodes (OLEDs)
- Summary of Application : Thiophene derivatives are used in the fabrication of OLEDs .
- Methods of Application : The thiophene derivatives are typically incorporated into the emissive layer of the OLED, which can influence the color and efficiency of the light emitted by the device .
Electrochemical Biosensors
- Summary of Application : A novel ferrocenyldithiophosphonate functional conducting polymer, which includes “2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene”, has been used as an immobilization matrix in amperometric biosensor applications .
- Methods of Application : The amino groups on the polymer were utilized for covalent attachment of the enzyme glucose oxidase. Besides, ferrocene on the backbone was used as a redox mediator during the electrochemical measurements .
- Results or Outcomes : The changes in current signals at +0.45 V were proportional to glucose concentration from 0.5 to 5.0 mM .
Organic Solar Cells
- Summary of Application : “2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene” may be used as conjugated side chains in the synthesis of donor-acceptor copolymers. It finds potential applications in the enhancement of power conversion efficiency (PCE) for organic solar cells .
- Methods of Application : The specific methods of application in this field can vary widely, but often involve the synthesis of thiophene derivatives and their incorporation into solar cell structures .
- Results or Outcomes : The use of thiophene derivatives in organic solar cells has been shown to enhance their performance, although specific results can depend on the exact nature of the solar cell and the thiophene derivative used .
Dye-Sensitized Solar Cells
- Summary of Application : This molecule has been used in the synthesis of novel metal-free organic dyes for Dye-Sensitized Solar Cells .
- Methods of Application : The specific methods of application in this field can vary widely, but often involve the synthesis of thiophene derivatives and their incorporation into dye-sensitized solar cell structures .
- Results or Outcomes : The use of thiophene derivatives in dye-sensitized solar cells has been shown to enhance their performance, reaching conversion efficiencies of 6.23% .
Corrosion Inhibitors
- Summary of Application : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- Methods of Application : The specific methods of application in this field can vary widely, but often involve the synthesis of thiophene derivatives and their incorporation into corrosion inhibitor formulations .
- Results or Outcomes : The use of thiophene derivatives in corrosion inhibitors has been shown to enhance their performance, although specific results can depend on the exact nature of the inhibitor and the thiophene derivative used .
Biological Activities
- Summary of Application : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- Methods of Application : The specific methods of application in this field can vary widely, but often involve the synthesis of thiophene derivatives and their incorporation into pharmaceutical formulations .
- Results or Outcomes : The use of thiophene derivatives in pharmaceuticals has been shown to enhance their performance, although specific results can depend on the exact nature of the pharmaceutical and the thiophene derivative used .
Bulk Heterojunction Solar Cells
- Summary of Application : A new conjugated polymer, PDTTTPD, comprising 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene and thieno[3,4-c]pyrrole-4,6-dione units, exhibits high crystallinity and excellent thermal stability. A device incorporating PDTTTPD and [6,6]-phenyl-C71-butyric acid methyl ester (1:1, w/w) exhibited a power conversion efficiency of 5.1% .
- Methods of Application : The specific methods of application in this field can vary widely, but often involve the synthesis of thiophene derivatives and their incorporation into solar cell structures .
- Results or Outcomes : The use of thiophene derivatives in bulk heterojunction solar cells has been shown to enhance their performance, although specific results can depend on the exact nature of the solar cell and the thiophene derivative used .
Organic Dyes
- Summary of Application : In recent years, fused thiophene systems for instance thienothiophene (two annulated units of thiohpene), DTT (three fused subunits of thiophene), and thienoacenes (more than three annulated units of thiophene) are being found more compatible in tuning the band gap, and display diverse potential applications ranging from the OLEDs, OFETs, solar cells, organic dyes, fluorescent probes, to the chalcogen bonded cascades etc .
- Methods of Application : The specific methods of application in this field can vary widely, but often involve the synthesis of thiophene derivatives and their incorporation into dye formulations .
- Results or Outcomes : The use of thiophene derivatives in organic dyes has been shown to enhance their performance, although specific results can depend on the exact nature of the dye and the thiophene derivative used .
Antiviral and Antitumor Agents
- Summary of Application : Different isomeric forms of thienothiophene, including “2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene”, have shown various applications such as antiviral and antitumor agents .
- Methods of Application : The specific methods of application in this field can vary widely, but often involve the synthesis of thiophene derivatives and their incorporation into pharmaceutical formulations .
- Results or Outcomes : The use of thiophene derivatives in antiviral and antitumor agents has been shown to enhance their performance, although specific results can depend on the exact nature of the pharmaceutical and the thiophene derivative used .
Antiglaucoma and Antimicrobial Agents
- Summary of Application : Molecules with the thiophene ring system exhibit many pharmacological properties such as antiglaucoma and antimicrobial properties .
- Methods of Application : The specific methods of application in this field can vary widely, but often involve the synthesis of thiophene derivatives and their incorporation into pharmaceutical formulations .
- Results or Outcomes : The use of thiophene derivatives in antiglaucoma and antimicrobial agents has been shown to enhance their performance, although specific results can depend on the exact nature of the pharmaceutical and the thiophene derivative used .
Antihypertensive and Anti-atherosclerotic Agents
- Summary of Application : Molecules with the thiophene ring system exhibit many pharmacological properties such as antihypertensive and anti-atherosclerotic properties .
- Methods of Application : The specific methods of application in this field can vary widely, but often involve the synthesis of thiophene derivatives and their incorporation into pharmaceutical formulations .
- Results or Outcomes : The use of thiophene derivatives in antihypertensive and anti-atherosclerotic agents has been shown to enhance their performance, although specific results can depend on the exact nature of the pharmaceutical and the thiophene derivative used .
Fluorescent Probes
- Summary of Application : In recent years, fused thiophene systems for instance thienothiophene (two annulated units of thiohpene), DTT (three fused subunits of thiophene), and thienoacenes (more than three annulated units of thiophene) are being found more compatible in tuning the band gap, and display diverse potential applications ranging from the OLEDs, OFETs, solar cells, organic dyes, fluorescent probes, to the chalcogen bonded cascades etc .
- Methods of Application : The specific methods of application in this field can vary widely, but often involve the synthesis of thiophene derivatives and their incorporation into fluorescent probe formulations .
- Results or Outcomes : The use of thiophene derivatives in fluorescent probes has been shown to enhance their performance, although specific results can depend on the exact nature of the fluorescent probe and the thiophene derivative used .
Chalcogen Bonded Cascades
- Summary of Application : In recent years, fused thiophene systems for instance thienothiophene (two annulated units of thiohpene), DTT (three fused subunits of thiophene), and thienoacenes (more than three annulated units of thiophene) are being found more compatible in tuning the band gap, and display diverse potential applications ranging from the OLEDs, OFETs, solar cells, organic dyes, fluorescent probes, to the chalcogen bonded cascades etc .
- Methods of Application : The specific methods of application in this field can vary widely, but often involve the synthesis of thiophene derivatives and their incorporation into chalcogen bonded cascade formulations .
- Results or Outcomes : The use of thiophene derivatives in chalcogen bonded cascades has been shown to enhance their performance, although specific results can depend on the exact nature of the chalcogen bonded cascade and the thiophene derivative used .
属性
IUPAC Name |
2,5-dithiophen-2-ylthieno[3,2-b]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8S4/c1-3-9(15-5-1)11-7-13-14(17-11)8-12(18-13)10-4-2-6-16-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQXVHKNZBLBFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC3=C(S2)C=C(S3)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471499 | |
| Record name | 2,5-Di-thiophen-2-yl-thieno[3,2-b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene | |
CAS RN |
21210-90-2 | |
| Record name | 2,5-Di-thiophen-2-yl-thieno[3,2-b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



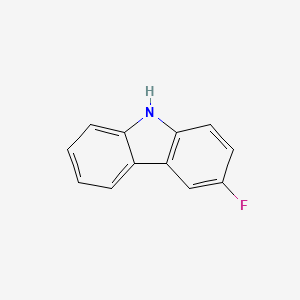
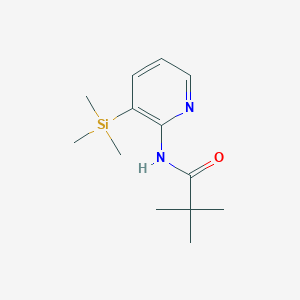
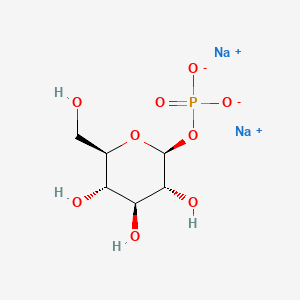

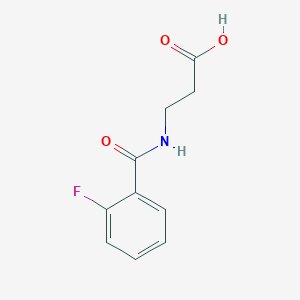
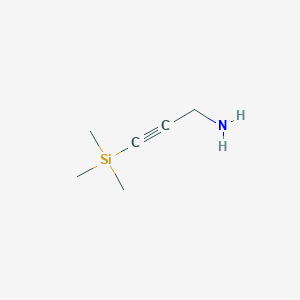

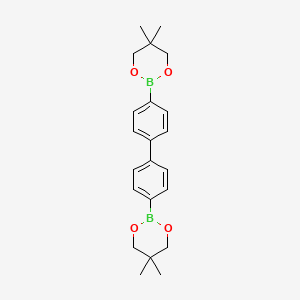
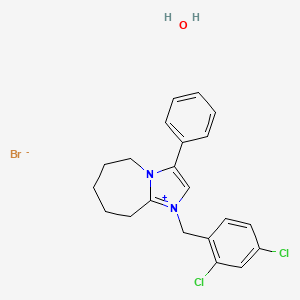
![1-[(Benzyloxy)carbonyl]-5-methyl-N-(2-phenoxybenzoyl)tryptophan](/img/structure/B1339523.png)
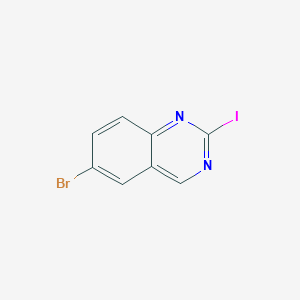


![methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1339533.png)